Methyl 4-(hydroxy(phenyl)methyl)benzoate
Overview
Description
Methyl 4-(hydroxy(phenyl)methyl)benzoate is an organic compound with the molecular formula C15H14O3. It is a derivative of benzoic acid and is characterized by the presence of a hydroxy group attached to a phenylmethyl group, which is further connected to a benzoate ester. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(hydroxy(phenyl)methyl)benzoate can be synthesized through various methods. One common synthetic route involves the esterification of 4-(hydroxy(phenyl)methyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 4-(hydroxy(phenyl)methyl)benzoic acid is coupled with a methyl ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(hydroxy(phenyl)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Methyl 4-(hydroxy(phenyl)methyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl 4-(hydroxy(phenyl)methyl)benzoate involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate:
Phenyl benzoate: Another ester derivative of benzoic acid, used in organic synthesis and as a plasticizer.
Ethyl benzoate: Similar to Methyl 4-(hydroxy(phenyl)methyl)benzoate, but with an ethyl ester group instead of a methyl ester.
Uniqueness
This compound is unique due to the presence of both a hydroxy group and a phenylmethyl group attached to the benzoate ester. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
methyl 4-[hydroxy(phenyl)methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10,14,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBIZPXNJOMSFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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